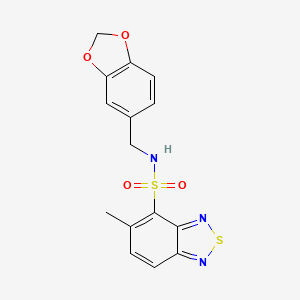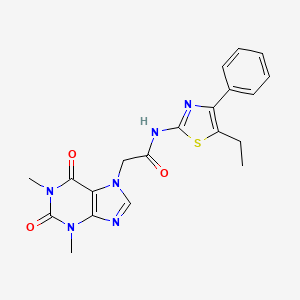![molecular formula C22H20N2O5S B3447151 N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3447151.png)
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide, also known as Compound X, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X is complex and involves multiple targets. It has been shown to inhibit the activity of phosphodiesterases, which are enzymes that play a key role in regulating intracellular levels of cyclic nucleotides. This results in an increase in the levels of cyclic nucleotides, which in turn leads to a range of physiological effects. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X also inhibits several kinases and proteases, which are involved in various signaling pathways.
Biochemical and Physiological Effects:
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides, which can lead to vasodilation, bronchodilation, and anti-inflammatory effects. N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in vitro. In addition, it has been shown to exhibit anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X has several advantages for use in lab experiments. It exhibits potent inhibitory activity against a range of enzymes, making it a valuable tool for studying various cellular processes. It is also relatively stable and can be easily synthesized in large quantities. However, N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, its mechanism of action is complex, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X. One area of interest is the development of new derivatives with improved solubility and potency. Another area of interest is the identification of new targets for N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X, which could lead to the development of new drugs for a range of diseases. Finally, there is interest in exploring the potential of N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X as a therapeutic agent for cancer and inflammation.
Scientific Research Applications
N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide X has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including phosphodiesterases, kinases, and proteases. These enzymes are involved in various cellular processes and are considered attractive targets for the development of new drugs.
properties
IUPAC Name |
N-[4-(2-phenylethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c25-22(17-6-11-20-21(14-17)29-15-28-20)24-18-7-9-19(10-8-18)30(26,27)23-13-12-16-4-2-1-3-5-16/h1-11,14,23H,12-13,15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCLMEXYINRQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[1-(2-chloro-4-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B3447071.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B3447079.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3447097.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methoxy-4-methylquinazoline](/img/structure/B3447104.png)
![N-(3-chloro-2-methylphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3447106.png)

![7-[4-(anilinocarbonyl)-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B3447112.png)
![ethyl (2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3447120.png)
![2-(4-chlorophenoxy)-2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B3447126.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3447134.png)
![2-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B3447137.png)

![methyl 2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3447175.png)